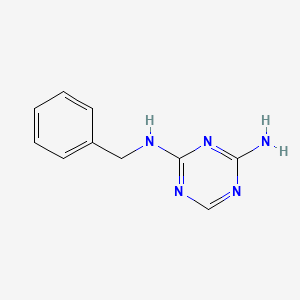

N2-Benzyl-1,3,5-triazine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWIROAZLXEHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193835 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-63-9 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N2-Benzyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N2-Benzyl-1,3,5-triazine-2,4-diamine, a substituted s-triazine derivative of interest in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, methods for structural elucidation and purity assessment, and presents expected analytical data in a clear, tabular format.

Introduction

Substituted 1,3,5-triazine-2,4-diamines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the triazine core allows for the fine-tuning of their physicochemical and pharmacological profiles. This compound, with its benzyl group, presents a key scaffold for further chemical modification and exploration of its potential applications. This guide details a robust synthetic methodology and the analytical techniques required for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction starting from a commercially available dichlorinated triazine precursor. The stepwise substitution of the chlorine atoms with amines at controlled temperatures is a common and effective strategy.[1] Alternatively, microwave-assisted, one-pot, three-component reactions have been developed for the synthesis of analogous N2,6-diaryl-1,3,5-triazine-2,4-diamines, offering a more rapid and efficient approach.[2][3][4]

Experimental Protocol: Two-Step Nucleophilic Substitution

This protocol is based on the sequential reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with ammonia followed by benzylamine.

Materials:

-

2,4-dichloro-6-phenyl-1,3,5-triazine

-

Aqueous Ammonia (28-30%)

-

Benzylamine

-

1,4-Dioxane

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of 2-amino-4-chloro-6-phenyl-1,3,5-triazine

-

In a round-bottom flask, dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add aqueous ammonia (1.2 eq) dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

Suspend the 2-amino-4-chloro-6-phenyl-1,3,5-triazine intermediate (1.0 eq) in 1,4-dioxane.

-

Add benzylamine (1.2 eq) and sodium bicarbonate (1.5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.[5]

Physical Properties

| Property | Expected Value |

| CAS Number | 4086-63-9[5] |

| Molecular Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not specified, requires experimental determination |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzyl protons (CH₂ and aromatic) and the amine protons (NH₂ and NH). Aromatic protons of the phenyl and benzyl groups would appear in the range of δ 7.2-7.8 ppm. The benzylic CH₂ protons would likely appear as a singlet or doublet around δ 4.5 ppm. The amine protons would show broad singlets. |

| ¹³C NMR | Resonances for the triazine ring carbons (typically in the range of δ 160-170 ppm), as well as signals for the benzylic carbon and the aromatic carbons of both the phenyl and benzyl substituents. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 202.10, corresponding to the protonated molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and C-H stretching of the aromatic and benzyl groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for compound characterization.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the comprehensive analytical workflow, will enable researchers to reliably produce and validate this compound for further investigation in drug discovery and materials science. The use of modern synthetic techniques, such as microwave-assisted synthesis, could further optimize the preparation of this and related triazine derivatives.[6][7]

References

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [synhet.com]

- 6. soc.chim.it [soc.chim.it]

- 7. ijpras.com [ijpras.com]

Spectroscopic and Synthetic Profile of N2-Benzyl-1,3,5-triazine-2,4-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N2-Benzyl-1,3,5-triazine-2,4-diamine. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a consolidation of expected spectroscopic values derived from closely related analogs and general synthetic methodologies prevalent in the field of 1,3,5-triazine chemistry.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of similar structures and are intended to serve as a reference for researchers. Commercial suppliers, such as SynHet, indicate that analytical data including LCMS, GCMS, HPLC, MS, FTIR, and NMR are available upon request for this compound (CAS No. 4086-63-9)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Triazine-H |

| ~7.35 - 7.20 | m | 5H | Phenyl-H |

| ~6.50 | br s | 2H | -NH₂ |

| ~6.20 | t | 1H | -NH-CH₂ |

| ~4.50 | d | 2H | -CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Triazine-C (C-NH₂) |

| ~165.5 | Triazine-C (C-NH-Bn) |

| ~160.0 | Triazine-C (C-H) |

| ~140.0 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-C (ortho, meta) |

| ~127.0 | Phenyl-C (para) |

| ~45.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amine) |

| 3050 - 3020 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1640 - 1550 | Strong | C=N stretching (triazine ring), N-H bending |

| 1490, 1450 | Medium | C=C stretching (aromatic ring) |

| ~810 | Strong | Triazine ring bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201.10 | [M]⁺ (Molecular Ion) |

| 202.10 | [M+H]⁺ (Electrospray Ionization) |

| 110.05 | [M - Benzyl group]⁺ |

| 91.05 | [Benzyl Cation]⁺ |

Synthesis and Experimental Protocols

The synthesis of N2-substituted-1,3,5-triazine-2,4-diamines can be achieved through various methods. A common approach involves the nucleophilic substitution of a halogenated triazine precursor with the desired amine.

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This involves the sequential reaction of a di-substituted triazine with ammonia and benzylamine.

Caption: General Synthetic Workflow.

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound based on established methods for similar compounds.

-

Synthesis of 2-Amino-4-chloro-1,3,5-triazine: To a stirred solution of 2,4-dichloro-1,3,5-triazine in a suitable solvent (e.g., acetone, THF) at low temperature (0-5 °C), an aqueous solution of ammonia is added dropwise. The reaction mixture is stirred for a specified period, allowing for the selective substitution of one chlorine atom. The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate product.

-

Synthesis of this compound: The 2-amino-4-chloro-1,3,5-triazine intermediate is dissolved in a suitable solvent (e.g., dioxane, DMF) along with a base (e.g., triethylamine, diisopropylethylamine) to act as a hydrogen chloride scavenger. Benzylamine is then added to the mixture. The reaction is heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the final product.

Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

Caption: Characterization Workflow.

Concluding Remarks

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. While specific, experimentally verified data remains proprietary or unpublished, the provided information, based on sound chemical principles and data from analogous compounds, offers a valuable resource for researchers in the field. For definitive data, direct contact with a commercial supplier or undertaking a de novo synthesis and characterization is recommended.

References

Technical Guide: N2-benzyl-1,3,5-triazine-2,4-diamine (CAS Number 4086-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on N2-benzyl-1,3,5-triazine-2,4-diamine (CAS Number: 4086-63-9). Due to the limited publicly available experimental data for this specific compound, this document also presents data for the broader class of N2,6-substituted 1,3,5-triazine-2,4-diamines to provide a contextual understanding of its potential properties and biological activities. This guide includes a summary of known identifiers, general synthetic approaches, and discusses the well-documented potential of this class of compounds in medicinal chemistry, particularly in oncology.

Chemical Identity and Physical Properties

This compound is a substituted guanamine with a benzyl group attached to one of the exocyclic amino groups of the 1,3,5-triazine core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4086-63-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N₅ |

| SMILES | c1ccccc1CNc2nc(N)ncn2 |

| PubChem CID | 77707[1] |

Solubility Profile

Experimentally determined solubility data for this compound in water or common organic solvents are not available in the reviewed literature. However, the solubility of triazine derivatives is a critical parameter for their biological activity and formulation.

General Solubility Characteristics of Substituted 1,3,5-Triazine-2,4-diamines:

The solubility of this class of compounds is highly dependent on the nature of the substituents. Generally, they are poorly soluble in water. For a related compound, 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine), the water solubility is reported as 0.06% at 22 °C and 0.6% at 100 °C. It is soluble in methyl cellosolve and insoluble in benzene. The introduction of polar functional groups can increase aqueous solubility, while larger non-polar moieties tend to decrease it. For research purposes, solvents such as dimethyl sulfoxide (DMSO) and ethanol are often employed to dissolve triazine derivatives.

Experimental Protocols

General Synthesis of N2,6-Disubstituted-1,3,5-triazine-2,4-diamines

A common method for the synthesis of this class of compounds is a one-pot, microwave-assisted reaction.[2] This approach involves the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of an acid catalyst, followed by base-promoted rearrangement and dehydrogenative aromatization.[2]

General Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of a compound like this compound would typically follow the shake-flask method.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been investigated for a wide range of therapeutic applications.

The class of N2,6-substituted 1,3,5-triazine-2,4-diamines has garnered significant interest for its antiproliferative and anticancer activities . These compounds have been shown to target various components of cellular signaling pathways implicated in cancer progression.

Potential Molecular Targets and Signaling Pathways:

Based on studies of analogous compounds, this compound could potentially interact with signaling pathways involved in cell cycle regulation, proliferation, and survival. A hypothetical signaling pathway that could be modulated by such a compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

An In-depth Technical Guide to the Biological Activity of N2,6-disubstituted 1,3,5-triazine-2,4-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N2,6-disubstituted 1,3,5-triazine-2,4-diamines, a class of compounds demonstrating significant therapeutic potential. The versatile 1,3,5-triazine scaffold allows for structural modifications at the N2 and 6 positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for ongoing research and development in this area.

Introduction to N2,6-disubstituted 1,3,5-triazine-2,4-diamines

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry due to its structural versatility and wide range of biological activities.[1] Specifically, N2,6-disubstituted 1,3,5-triazine-2,4-diamines have emerged as a promising class of molecules targeting various enzymes, receptors, and signaling pathways implicated in diseases such as cancer, microbial infections, and viral illnesses.[2] The ability to readily introduce diverse substituents at two key positions allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery programs.[2]

Anticancer Activity

A significant body of research has focused on the anticancer properties of N2,6-disubstituted 1,3,5-triazine-2,4-diamines. These compounds have shown potent antiproliferative activity against a variety of cancer cell lines, particularly breast cancer.

Quantitative Anticancer Activity Data

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. A selection of reported data is summarized in the tables below.

Table 1: Antiproliferative Activity of N2,6-diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines

| Compound ID | Cell Line | Activity (GI50) | Reference |

| Most Active Compound | MDA-MB-231 (Triple Negative) | 1 nM | [3][4][5] |

| Compound 92 | MDA-MB-231 (Triple Negative) | 0.001 µM | [1] |

| Compound 91 | MDA-MB-231 (Triple Negative) | 0.06 µM | [1] |

| Various Derivatives | MDA-MB-231, MCF-7, SKBR-3 | Varied | [3] |

Note: The most active compounds demonstrated high selectivity for cancer cells over non-cancerous MCF-10A epithelial breast cells.[3]

Table 2: Anticancer Activity of Other Substituted 1,3,5-triazine-2,4-diamines

| Compound Class/ID | Cell Line(s) | Activity (IC50/GI50) | Reference |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | IC50 = 6.25 µM | |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 | IC50 = 8.18 µM | |

| 2-(4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitrile (19 ) | MALME-3M (Melanoma) | GI50 = 3.3 x 10⁻⁸ M | [6] |

| Biguanide-derived 2c | SW620, HCT116 (Colorectal) | IC50 = 25.25 µM, 26.29 µM | [7] |

| Biguanide-derived 3c | SW620, HCT116 (Colorectal) | IC50 = 22.80 µM, 20.79 µM | [7] |

| Morpholine-functionalized 11 | SW620 (Colorectal) | IC50 = 5.85 µM | [8] |

Mechanisms of Anticancer Action

The anticancer effects of these triazine derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Several 1,3,5-triazine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[9] This pathway is a crucial regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[10] One notable example is gedatolisib, a 1,3,5-triazine derivative that has undergone clinical trials for its dual inhibitory activity against PI3K and mTOR.[9] Inhibition of this pathway by triazine compounds can lead to cell cycle arrest and apoptosis.[10] Western blot analyses have confirmed that treatment with these compounds can decrease the phosphorylation of key downstream effectors like Akt and mTOR, and modulate the levels of apoptosis-related proteins such as Bcl-2 and Bax.

Certain N2,6-disubstituted 1,3,5-triazine-2,4-diamines have been identified as catalytic inhibitors of human DNA topoisomerase IIα (htIIα).[2] This enzyme is essential for managing DNA topology during replication and transcription, making it a validated target for anticancer drugs. These triazine derivatives are thought to act by competing with ATP for the nucleotide-binding site of the enzyme.

Antimicrobial and Antiviral Activity

In addition to their anticancer properties, these triazine derivatives have demonstrated notable activity against various microbial pathogens.

Quantitative Antimicrobial and Antiviral Data

The efficacy of these compounds against bacteria and fungi is typically measured by the Minimum Inhibitory Concentration (MIC), while antiviral activity is often assessed by the half-maximal effective concentration (EC50) or IC50 from plaque reduction assays.

Table 3: Antimicrobial Activity of Substituted 1,3,5-triazine Derivatives

| Compound Class/ID | Microorganism(s) | Activity (MIC) | Reference |

| Various 2,4,6-trisubstituted-s-triazines | Pathogenic bacteria and fungi | 6.25 - 25 µg/mL | [11] |

| Triazine derivatives 10 and 13 | MRSA, E. coli | More active than ampicillin | [12] |

| Triazine derivatives 10 and 13 | Cytotoxicity | Non-toxic up to 250 µg/mL and 125 µg/mL, respectively | [12][13] |

Table 4: Antiviral Activity of Substituted 1,3,5-triazine Derivatives

| Compound Class/ID | Virus | Activity (IC50) | Reference |

| Arysulfonylhydrazine-1,2,3-triazole derivative | HSV-1 | 1.26 µM | [14] |

| Arysulfonylhydrazine-1,2,3-triazole derivative | HSV-1 | 1.30 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of N2,6-diaryl-1,3,5-triazine-2,4-diamines

A common and efficient method for synthesizing a library of these compounds is a one-pot, microwave-assisted, three-component reaction.[2][9]

Materials:

-

Cyanoguanidine

-

Substituted aromatic aldehydes

-

Substituted arylamines

-

Hydrochloric acid (HCl)

-

A suitable base (e.g., an alkali solution)

-

Microwave reactor

Procedure:

-

A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to a three-component condensation reaction in the presence of hydrochloric acid under focused microwave irradiation.[9]

-

This initially forms a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate.[9]

-

Without isolation, the intermediate is treated with a base.[9]

-

The addition of the base promotes a Dimroth rearrangement, followed by spontaneous dehydrogenative aromatization to yield the final N2,6-diaryl-1,3,5-triazine-2,4-diamine product.[9]

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT116)

-

Complete culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol, 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds

-

Standardized microbial inoculum

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is the standard for quantifying the efficacy of antiviral compounds against lytic viruses like Herpes Simplex Virus-1 (HSV-1).[15]

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus (e.g., HSV-1)

-

Culture medium

-

6-well or 24-well plates

-

Test compounds

-

Overlay medium (e.g., medium with 0.8% methylcellulose or agarose)

-

Fixative solution (e.g., methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a known concentration of the virus for 1-2 hours to allow for viral adsorption.[16]

-

Treatment: Remove the virus inoculum and overlay the cells with a semi-solid overlay medium containing various concentrations of the test compound.[16]

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation. The semi-solid overlay restricts the spread of the virus, resulting in localized areas of cell death (plaques).[16]

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with Crystal Violet. Viable cells will be stained, while the plaques will appear as clear zones.[15][16]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

DNA Topoisomerase IIα Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of Topoisomerase IIα to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme will prevent this process.[17][18]

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP)

-

Test compounds

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding Topoisomerase IIα enzyme and incubate at 37°C for approximately 30 minutes.[18]

-

Reaction Termination: Stop the reaction by adding the stop solution. The SDS traps the enzyme on the DNA, and proteinase K digests the enzyme.[19]

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA staining agent and visualize under UV light. Catenated kDNA remains at the top of the gel, while decatenated, unlinked DNA minicircles migrate into the gel.[17] A reduction in the amount of decatenated DNA in the presence of the compound indicates inhibition of the enzyme.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.[10][20]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells to extract total protein.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[20]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[20]

Conclusion

N2,6-disubstituted 1,3,5-triazine-2,4-diamines represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, along with their antimicrobial and antiviral activities, underscores their potential for further investigation. The ability to modulate their biological activity through targeted chemical synthesis, combined with a growing understanding of their mechanisms of action, positions this class of compounds as a focal point for future drug discovery and development efforts. This guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of these potent molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. topogen.com [topogen.com]

- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Exploring the Chemical Space of N2-Substituted Guanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-substituted guanamines, a class of compounds characterized by a 1,3,5-triazine-2,4-diamine core with substituents at the N2 and C6 positions, represent a versatile scaffold with significant potential in drug discovery. These molecules have garnered considerable interest due to their demonstrated biological activities across various therapeutic areas, including oncology, virology, and neurology. The capacity for substitution at two key positions allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N2-substituted guanamines, with a focus on their activity as cyclin-dependent kinase (CDK) inhibitors and antiviral agents.

Synthetic Protocols

The synthesis of N2-substituted guanamines can be achieved through several routes. A prevalent and efficient method is the one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine.[1][2] This approach allows for the rapid generation of a diverse library of compounds.

General Protocol for Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[1]

This protocol describes a general procedure for the synthesis of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Materials:

-

Cyanoguanidine

-

Substituted aromatic aldehydes

-

Substituted arylamines

-

Hydrochloric acid (HCl)

-

A suitable base (e.g., sodium hydroxide)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and the selected arylamine (1.1 eq.) in a suitable solvent such as ethanol.

-

Add a catalytic amount of hydrochloric acid.

-

Seal the vessel and place it in a focused microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

-

After cooling, add a base to the reaction mixture to promote the rearrangement of the dihydrotriazine intermediate and subsequent dehydrogenative aromatization.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data: Structure-Activity Relationships

The biological activity of N2-substituted guanamines is highly dependent on the nature of the substituents at the N2 and C6 positions. The following tables summarize quantitative data for two classes of N2-substituted guanamines: O6-cyclohexylmethylguanine derivatives as CDK inhibitors and N2-phenylguanines as inhibitors of Herpes Simplex Virus (HSV) thymidine kinase.

Table 1: Inhibition of Cyclin-Dependent Kinases by N2-Substituted O6-Cyclohexylmethylguanine Derivatives[3]

| Compound | N2-Substituent | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) |

| NU2058 | H | >10000 | >10000 |

| NU6102 | 4-(aminosulfonyl)phenyl | 9.5 | 5.4 |

| 25 | 4-hydroxyphenyl | 94 | 69 |

| 28 | 4-(methylsulfonylamino)phenyl | 9 | 7 |

| 34 | 4-carbamoylphenyl | 67 | 64 |

Data extracted from Hardcastle et al., J. Med. Chem. 2004, 47, 15, 3710–3722.[3] These studies highlight that an aromatic substituent at the N2 position is crucial for potency. Furthermore, a hydrogen bond donor at the 4'-position of the phenyl ring significantly enhances inhibitory activity.[3]

Table 2: Inhibition of HSV Thymidine Kinase by N2-Phenylguanine Derivatives[4]

| Compound | N2-Substituent | HSV-1 TK IC50 (µM) | HSV-2 TK IC50 (µM) |

| m-CF3PG | 3-(trifluoromethyl)phenyl | 0.1 | 0.1 |

| p-CF3PG | 4-(trifluoromethyl)phenyl | 0.3 | 0.2 |

| m-ClPG | 3-chlorophenyl | 0.2 | 0.1 |

| p-ClPG | 4-chlorophenyl | 0.4 | 0.3 |

Data from Hildebrand et al., J. Med. Chem. 1990, 33, 1, 203–206.[4] The data indicates that hydrophobic, electron-withdrawing groups in the meta position of the phenyl ring lead to the most potent inhibition of both HSV-1 and HSV-2 thymidine kinases.[4]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cyclin-Dependent Kinase Inhibition Assay[5][6][7][8][9]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK1/cyclin B and CDK2/cyclin A.

Materials:

-

Recombinant human CDK1/cyclin B and CDK2/cyclin A enzymes

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT)

-

Test compounds dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, Histone H1, and the respective CDK/cyclin complex.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Antiproliferative Assay (MTT Assay)[10][11][12]

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[13][14][15][16][17]

This protocol allows for the determination of the cell cycle distribution of cells treated with CDK inhibitors.

Materials:

-

Cancer cell line

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Culture cells and treat them with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase is indicative of cell cycle arrest.

Visualizations: Pathways and Workflows

Signaling Pathway: CDK-Mediated G1/S Transition

Caption: CDK-mediated G1/S transition and the inhibitory action of N2-substituted guanamines.

Experimental Workflow: Synthesis to Biological Evaluation

Caption: A typical experimental workflow for the discovery of N2-substituted guanamine drug candidates.

References

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N2-Benzyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Benzyl-1,3,5-triazine-2,4-diamine, a substituted triazine derivative, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a privileged structure found in numerous biologically active compounds, including approved anticancer agents.[1] Understanding the physicochemical properties of this compound is fundamental to elucidating its pharmacokinetic and pharmacodynamic profile, thereby guiding its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological context.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4086-63-9[2] |

| PubChem CID | 77707 |

| Molecular Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

| SMILES | c1ccccc1CNc2nc(N)ncn2 |

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted values obtained from computational models. These values provide valuable initial estimates for research and development purposes.

| Property | Predicted Value | Method/Tool |

| Melting Point (°C) | 215.5 | AAT Bioquest Melting Point Predictor[3] |

| Boiling Point (°C) | 435.2 | AAT Bioquest Boiling Point Predictor[4] |

| Water Solubility (LogS) | -2.8 | Molinspiration[5] |

| pKa (most basic) | 4.2 | ChemAxon |

| LogP | 1.5 | Molinspiration[5] |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations and for guidance in experimental design.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6]

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.[8]

Method: Shake-Flask Method [9]

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.[11]

Method: Potentiometric Titration [12]

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the basic functional groups are protonated.[11]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[14]

Method: Shake-Flask Method [15]

-

Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[14]

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[15]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, many 1,3,5-triazine derivatives have been investigated as anticancer agents.[16] These compounds often exert their effects by targeting key signaling molecules involved in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling pathway.[17][18]

Below is a generalized diagram of the EGFR/PI3K/AKT/mTOR signaling pathway, a common target for triazine-based anticancer drugs.

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. mt.com [mt.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. researchgate.net [researchgate.net]

- 16. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N2-Benzyl-1,3,5-triazine-2,4-diamine Interactions: A Technical Guide

Introduction

The N2-Benzyl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. In silico modeling plays a pivotal role in elucidating the molecular interactions underpinning these activities, guiding the rational design of more potent and selective drug candidates. This technical guide provides an in-depth overview of the computational approaches used to model the interactions of this compound derivatives with their biological targets, supported by quantitative data, detailed experimental protocols, and visual workflows.

Quantitative Data Summary

The biological activity of this compound derivatives has been quantified against various cell lines and enzymes. The following tables summarize key inhibitory concentrations (IC50) and growth inhibition (GI50) values from selected studies.

Table 1: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

| Compound ID | Cell Line | Activity (GI50) | Reference |

| Most Active Compound | MDA-MB-231 (Triple Negative Breast Cancer) | 1 nM | [1] |

Table 2: Enzyme Inhibition by Benzimidazole/1,3,5-triazine-2,4-diamine Hybrids

| Compound ID | AChE (IC50) | BuChE (IC50) | BACE1 (IC50) | Reference |

| 9c | 19.01 ± 0.57 µM | 12.69 ± 1.79 µM | 32.35 ± 2.38 µM | [2] |

| 9f | 21.09 ± 1.89 µM | 13.17 ± 0.36 µM | 49.67 ± 1.43 µM | [2] |

| 9a | - | 45.17 ± 1.65 µM | 13.80 ± 2.02 µM | [2] |

| 9b | - | 38.21 ± 0.72 µM | 24.54 ± 1.96 µM | [2] |

| 9i | 42.75 ± 0.38 µM | 25.43 ± 1.16 µM | - | [2] |

| 9l | 27.19 ± 1.05 µM | 11.23 ± 2.07 µM | - | [2] |

Table 3: Cytotoxic Activity of 1,3,5-Triazine Derivatives Against A549 Lung Cancer Cells

| Compound ID | Activity (IC50) | Reference |

| 8e | 50 nM | [3] |

| 9a | 42 nM | [3] |

| 10e | 62 nM | [3] |

| 11e | 28 nM | [3] |

Table 4: Antiproliferative Activity of s-Triazine Schiff Base Derivatives

| Compound ID | Cell Line | Activity (IC50) | Reference |

| 4b | MCF-7 (Breast Carcinoma) | 3.29 µM | [4][5] |

| 4b | HCT-116 (Colon Cancer) | 3.64 µM | [4][5] |

| 4c | MCF-7 (Breast Carcinoma) | Most Effective | [4][5] |

| 4c | HCT-116 (Colon Cancer) | Most Effective | [4][5] |

Experimental Protocols: In Silico Modeling

The following sections detail the typical methodologies employed in the in silico analysis of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding binding mechanisms and for virtual screening of compound libraries.

1. Receptor Preparation:

- The three-dimensional crystal structure of the target protein (e.g., Dihydrofolate reductase (DHFR), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-secretase 1 (BACE1)) is obtained from a protein database like the Protein Data Bank (PDB).

- Water molecules and co-crystallized ligands are typically removed from the PDB file.

- Hydrogen atoms are added to the protein structure, and charges are assigned using force fields like AMBER or CHARMM.

- The protein structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structure of the this compound derivative is drawn using chemical drawing software.

- The 2D structure is converted to a 3D conformation.

- Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).

- Partial charges are calculated for the ligand atoms.

3. Docking Simulation:

- A docking software (e.g., AutoDock, GOLD, MOE) is used to perform the simulation.

- The binding site on the receptor is defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

- The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

- A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

4. Analysis of Results:

- The top-ranked docking poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

- The predicted binding affinities (e.g., docking score, estimated free energy of binding) are recorded.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological environment.

1. System Setup:

- The best-ranked docked complex from the molecular docking study is used as the starting structure.

- The complex is placed in a simulation box of a defined shape (e.g., cubic, triclinic).

- The box is solvated with an explicit water model (e.g., TIP3P).

- Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentration.

2. Simulation Protocol:

- Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove steric clashes.

- Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a period of time. This allows the solvent molecules to relax around the solute.

- Production Run: The production MD simulation is run for a significant period (typically nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals.

3. Trajectory Analysis:

- Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the simulation.

- Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

- Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose is monitored throughout the simulation.

- Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical in silico drug discovery workflow and a generalized signaling pathway that can be inhibited by this compound derivatives.

Caption: A typical workflow for in silico drug discovery.

Caption: Generalized enzyme inhibition by triazine derivatives.

References

- 1. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review of 1,3,5-Triazine Derivatives in Drug Discovery

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, rigid core, and the ability to readily form multi-substituted derivatives have made it a versatile template for designing potent and selective therapeutic agents. This technical guide provides an in-depth review of the recent advancements of 1,3,5-triazine derivatives in various domains of drug discovery, with a focus on their anticancer, antimicrobial, and antiviral activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a prominent feature in numerous anticancer agents, attributed to its ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][2] These derivatives have been extensively explored as inhibitors of kinases, dihydrofolate reductase, and other key enzymes involved in oncogenic signaling pathways.

A significant area of investigation involves the inhibition of protein kinases, which are often dysregulated in cancer.[1] For instance, novel 1,3,5-triazine derivatives have been developed as potent dual inhibitors of the PI3K/mTOR pathway, which is critical for cell growth and survival in many cancers, including cervical cancer.[3] Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[4] Furthermore, 1,3,5-triazines have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and RET tyrosine kinases, which are key drivers in lung and thyroid cancers, respectively.[5][6] Beyond kinase inhibition, some triazine compounds have been designed to target dihydrofolate reductase, an enzyme essential for nucleotide synthesis, thereby halting cancer cell proliferation.[7]

The following tables summarize the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Imamine-1,3,5-Triazine Derivatives [8]

| Compound | Target Cell Line | IC50 (μM) |

| 4f | MDA-MB-231 (Breast) | 6.25 |

| 4k | MDA-MB-231 (Breast) | 8.18 |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 |

Table 2: Anticancer Activity of 1,3,5-Triazine Derivatives Against Colorectal Cancer Cell Lines [9]

| Compound | SW480 Cell Line IC50 (μM) | SW620 Cell Line IC50 (μM) |

| 5 | 12.32 | 11.14 |

| 11 | 5.85 | >100 |

| 5-Fluorouracil (Control) | 10.15 | 13.27 |

Table 3: PI3K/mTOR Inhibitory Activity of 1,3,5-Triazine Derivatives [3]

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 6h | 1.25 | 2.18 |

Table 4: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of a Triazine-Pyridine Derivative [4]

| Compound | Target Kinase | IC50 (μM) |

| 20 | CDK1 | 0.021 |

Signaling Pathways Targeted by Anticancer 1,3,5-Triazines

Many 1,3,5-triazine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers for patient stratification.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt.[11] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth.[11] 1,3,5-triazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking these pro-survival signals.[3]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy.[9] Binding of EGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain.[12] This leads to the recruitment of adaptor proteins and the activation of downstream cascades, including the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which supports cell survival.[13] Certain 1,3,5-triazine derivatives function as EGFR tyrosine kinase inhibitors, blocking the initial signaling event and thereby inhibiting tumor growth.[6]

Antimicrobial and Antiviral Activities

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[14] 1,3,5-triazine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[11][15][16] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.[11]

Similarly, in the field of virology, 1,3,5-triazine derivatives have been identified as potent inhibitors of various viruses.[17] Studies have reported significant activity against Herpes Simplex Virus type 1 (HSV-1), Yellow Fever Virus (YFV), and Potato Virus Y (PVY).[18][19][20] The mechanism of antiviral action can vary, from direct inactivation of viral particles to inhibition of viral replication processes.[20]

The following tables present the quantitative antimicrobial and antiviral activities of representative 1,3,5-triazine compounds.

Table 5: Antimicrobial Activity of 1,3,5-Triazine Derivatives [16]

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |

| 10 | 12.5 | 25 |

| 13 | 25 | 25 |

| 16 | 12.5 | >50 |

| 25 | 12.5 | 50 |

| 30 | 12.5 | >50 |

| Ampicillin (Control) | 12.5 | 12.5 |

Table 6: Anti-Herpes Simplex Virus (HSV-1) Activity of 1,3,5-Triazine Derivatives [18]

| Compound | EC50 (μM) | IC50 (μM) | Selectivity Index (IC50/EC50) |

| 4bbb | 0.39 | >100 | >256.6 |

| 6dpp | 1.9 | 36.8 | 19.4 |

| 7ggp | 3.0 | 70.8 | 23.6 |

Table 7: Anti-Potato Virus Y (PVY) Activity of a 1,3,5-Triazine Derivative [21]

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

Experimental Protocols and Workflows

The discovery and development of novel 1,3,5-triazine derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

General Synthesis of Trisubstituted 1,3,5-Triazines

The most common method for synthesizing 1,3,5-triazine derivatives is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[22] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature.[15]

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (R1-NuH)

-

Nucleophile 2 (R2-NuH)

-

Nucleophile 3 (R3-NuH)

-

Anhydrous base (e.g., K2CO3, DIPEA)

-

Appropriate solvent (e.g., Acetone, THF, Dioxane)

Protocol:

-

First Substitution: Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5°C in an ice bath.

-

Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at 0-5°C for 2-4 hours until the reaction is complete (monitored by TLC). This yields the 2-substituted-4,6-dichloro-1,3,5-triazine.

-

Second Substitution: Allow the reaction mixture to warm to room temperature.

-

Add the second nucleophile (1 equivalent) and a base (1 equivalent).

-

Stir the mixture at room temperature for 4-12 hours until the disubstituted product is formed (monitored by TLC).

-

Third Substitution: Heat the reaction mixture to reflux (temperature depends on the solvent).

-

Add the third nucleophile (1 equivalent) and a base (1 equivalent).

-

Reflux the mixture for 6-24 hours until the trisubstituted product is formed (monitored by TLC).

-

Work-up: After completion, cool the reaction mixture, filter off any salts, and evaporate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][23] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,3,5-triazine test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][24] The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,3,5-triazine test compounds

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate using CAMHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[25][26]

Materials:

-

24-well or 48-well cell culture plates

-

Host cell line (e.g., Vero cells for HSV-1)

-

Virus stock (e.g., HSV-1)

-

Culture medium (e.g., DMEM)

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

-

1,3,5-triazine test compounds

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells. Add fresh overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 2-4 days at 37°C to allow for plaque formation.

-

Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound) and determine the EC50 value (the concentration that inhibits 50% of plaque formation).

Conclusion

The 1,3,5-triazine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds that can be screened against a wide array of biological targets. The derivatives discussed in this review demonstrate potent anticancer, antimicrobial, and antiviral activities, often through the modulation of well-defined molecular pathways. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring novel drug delivery systems, and leveraging computational methods to further refine structure-activity relationships for the development of next-generation 1,3,5-triazine-based drugs.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. soc.chim.it [soc.chim.it]

- 15. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. japsonline.com [japsonline.com]

- 22. mdpi.com [mdpi.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. apec.org [apec.org]

- 25. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines: A Gateway to Novel Therapeutics

Application Notes for Researchers, Scientists, and Drug Development Professionals

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] This class of compounds has shown potent and selective antiproliferative activity, particularly against triple-negative breast cancer cells.[3][4] The one-pot, microwave-assisted synthesis detailed below offers an efficient and versatile method for generating libraries of these compounds for drug discovery campaigns.

This synthetic approach involves a three-component condensation reaction of readily available starting materials: cyanoguanidine, an aromatic aldehyde, and an arylamine.[1][5] The reaction proceeds in the presence of hydrochloric acid, followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamine.[1][5] This methodology is highly amenable to parallel synthesis, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]

Key Applications in Drug Discovery:

-

Anticancer Agents: Compounds with this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB231, SKBR-3, and MCF-7) and prostate cancer (DU-145).[1][2]

-

Selective Targeting: Notably, certain derivatives have shown high selectivity for cancer cells over non-cancerous cell lines, a crucial attribute for minimizing off-target toxicity.[1][3] The most active compounds have been found to inhibit the growth of triple-negative MDA-MB231 breast cancer cells with GI50 values as low as 1 nM.[3][4]

-

Apoptosis Induction: Studies suggest that the antiproliferative activity of these compounds is mediated through the induction of apoptosis.[3]

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Quantitative Data Summary